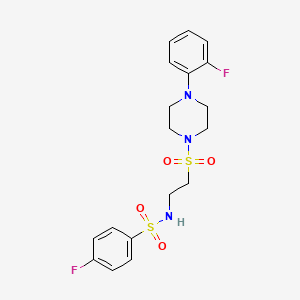

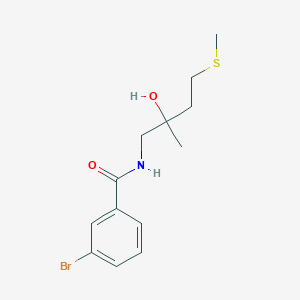

3-溴-N-(2-羟基-2-甲基-4-(甲硫基)丁基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is likely an organic compound that contains a benzamide group (a benzene ring attached to a carboxamide group) and a bromine atom attached to the benzene ring . It also appears to have a hydroxy group and a methylthio group attached to a butyl group .

Molecular Structure Analysis

Based on its name, this compound likely has a complex structure with multiple functional groups. The benzamide group likely contributes to the compound’s polarity, while the bromine atom likely affects its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The benzamide group, the bromine atom, and the hydroxy and methylthio groups in this compound likely contribute to its properties .科学研究应用

合成和化学性质

对溴代苯甲酰胺衍生物的研究通常集中在它们的合成和化学性质上。例如,研究开发了合成口服活性 CCR5 拮抗剂的实用方法,涉及溴代苯甲酰胺中间体,突出了它们在药物应用中的潜力 (Ikemoto et al., 2005)。这些方法包括 Suzuki-Miyaura 反应,并展示了溴代苯甲酰胺化合物在合成复杂分子中的多功能性。

生物活性

已对溴代苯甲酰胺衍生物的生物活性进行了研究,包括抗菌和抗病原性。例如,溴代苯甲酰胺的硫脲衍生物对已知形成生物膜的细菌表现出显着的抗病原活性,表明它们作为具有抗生物膜特性的新型抗菌剂的潜力 (Limban, Marutescu, & Chifiriuc, 2011)。

抗多巴胺能作用

已合成并评估了某些溴代苯甲酰胺化合物抗多巴胺能的特性,表明它们与抗精神病药物的开发相关。对这些化合物的研究包括分析它们对多巴胺受体的亲和力和它们在模型中的行为效应,强调了溴代苯甲酰胺衍生物在治疗应用中的潜力 (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990)。

酶抑制

对苯酚衍生物的研究,其结构与溴代苯甲酰胺相关,表明它们具有作为酶抑制剂的潜力,为设计针对特定酶的有效抑制剂提供了见解。这些化合物已针对碳酸酐酶和胆碱酯酶进行测试,为开发针对这些酶的药物奠定了基础 (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019)。

配位化学

溴代苯甲酰胺衍生物与金属离子的配位化学研究突出了它们在创建具有独特性质的新型金属配合物中的潜力。这些配合物已被表征并评估用于各种应用,包括它们的潜在生物活性 (Binzet, Külcü, Flörke, & Arslan, 2009)。

作用机制

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase abundant in brain tissue .

Mode of Action

It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of radicals and the substitution or addition of groups, which can alter the compound’s interaction with its target.

安全和危害

属性

IUPAC Name |

3-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGNXRVABSIQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)

![2-(Oxolane-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2878237.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2878240.png)

![Methyl (E)-4-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2878241.png)

![2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2878243.png)

![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2878253.png)

![N-ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2878254.png)